1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-

Extreme Pressure Additive Four-Ball Weld Test Lubricating Grease

1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS 72676-55-2), commonly referred to as the disulfide dimer of 2,5-dimercapto-1,3,4-thiadiazole (DMTD dimer or bis-DMTD), is a sulfur- and nitrogen-rich heterocyclic compound with the molecular formula C₄H₂N₄S₆ and a molecular weight of 298.48 g/mol. It consists of two 1,3,4-thiadiazole-2(3H)-thione units covalently linked through a central disulfide bridge.

Molecular Formula C4H2N4S6
Molecular Weight 298.5 g/mol
CAS No. 72676-55-2
Cat. No. B3029617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-
CAS72676-55-2
Molecular FormulaC4H2N4S6
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESC1(=S)NN=C(S1)SSC2=NNC(=S)S2
InChIInChI=1S/C4H2N4S6/c9-1-5-7-3(11-1)13-14-4-8-6-2(10)12-4/h(H,5,9)(H,6,10)
InChIKeyDJCISYVIXPWVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS 72676-55-2): Procurement-Relevant Identity and Baseline Characteristics


1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS 72676-55-2), commonly referred to as the disulfide dimer of 2,5-dimercapto-1,3,4-thiadiazole (DMTD dimer or bis-DMTD), is a sulfur- and nitrogen-rich heterocyclic compound with the molecular formula C₄H₂N₄S₆ and a molecular weight of 298.48 g/mol . It consists of two 1,3,4-thiadiazole-2(3H)-thione units covalently linked through a central disulfide bridge . The compound is commercially supplied as a yellow powder and is primarily valued as an ashless, heavy-metal-free multifunctional additive for lubricating greases, where it simultaneously delivers extreme pressure (EP), anti-wear, antioxidant, and copper corrosion inhibition properties [1]. It also serves as a specialty vulcanizing and crosslinking agent for chlorinated polyethylene (CPE) rubber [2].

Why Thiadiazole Derivatives Cannot Be Interchanged: The Dimer-Specific Performance Niche of CAS 72676-55-2


The thiadiazole family exhibits a pronounced structure-function divergence that makes generic substitution technically invalid. Thiadiazole monomers (e.g., 2,5-dimercapto-1,3,4-thiadiazole, DMTD monomer) provide anti-wear protection but lack extreme pressure (EP) capability entirely [1]. Thiadiazole disulfide dimers—including CAS 72676-55-2—deliver excellent four-ball weld (anti-seizure) performance but are solids with relatively low Timken OK load [1][2]. Thiadiazole polymer derivatives and dimer-glycol adducts improve Timken performance but involve additional synthetic steps, higher cost, and altered solubility profiles [1][3]. Furthermore, traditional EP additives such as zinc dialkyldithiophosphate (ZDDP) and antimony dithiocarbamates introduce phosphorus, zinc, or heavy metals that cause copper corrosion and environmental burden—deficiencies that the ashless, metal-free dimer directly addresses [1][4]. Substituting any of these analogs for CAS 72676-55-2 without quantitative performance verification risks compromising either EP protection, copper compatibility, or oxidation stability.

Quantitative Comparative Evidence for 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS 72676-55-2)


Four-Ball Extreme Pressure Weld Load: Dimer vs. Untreated Base Greases

The disulfide dimer (CAS 72676-55-2) dramatically increases the four-ball EP weld point across multiple grease types. In lithium 12-hydroxystearate grease, the addition of 3.0 wt% dimer raised the weld load from a baseline of 160 kg to 620 kg—a 3.9-fold improvement [1][2]. In calcium complex grease, 3.0 wt% dimer increased the weld point from 400 kg to 800 kg (2.0-fold) [1]. In bentone grease, the weld load rose from 126 kg to 315 kg (2.5-fold) [1]. A technical bulletin from R.T. Vanderbilt confirms that 3.0 mass percent VANLUBE® 829 (the commercial form of this compound) can achieve a 620 kgf weld point, with 800 kgf maximum loading attainable in some formulations [2]. For comparison, the DMTD monomer (VANLUBE® 871) provides anti-wear protection but does not exhibit EP properties at all [2].

Extreme Pressure Additive Four-Ball Weld Test Lubricating Grease

Copper Corrosion Protection: Dimer vs. Traditional Sulfur- and Metal-Containing EP Additives

Conventional EP additives such as sulfurized olefins and zinc dialkyldithiophosphates (ZDDP) are known to cause copper corrosion and discoloration—a critical liability in applications involving yellow metals [1][2]. In contrast, a lithium 12-hydroxystearate grease formulated with 3.0 wt% of the disulfide dimer (CAS 72676-55-2) achieved a copper corrosion rating of 1b (no significant tarnish) after both 3 hours and 24 hours at 100°C per ASTM D-130, identical to the untreated base grease [3]. The same formulation showed no discoloration on steel strip corrosion tests [3]. The Chinese review literature explicitly states that thiadiazole dimer derivatives overcome the shortcomings of traditional EP additives, which typically lower the oxidation stability of the oil and corrode copper metal [1]. Notably, antimony dialkyldithiocarbamate and thiadiazole polyether complexes used alone are reported to tarnish or corrode copper, whereas the pure dimer does not [4].

Copper Corrosion Inhibition ASTM D-130 Yellow Metal Passivation

Oxidation Stability: Dimer vs. Untreated Base Grease

The addition of 3.0 wt% disulfide dimer (CAS 72676-55-2) to lithium 12-hydroxystearate grease profoundly suppressed oxidative degradation. Per ASTM D-942 oxidation testing, the untreated base grease exhibited a pressure drop exceeding 345 kPa within 100 hours, indicating rapid oxygen consumption and oxidative breakdown [1]. The dimer-containing formulation showed a pressure drop of only 21 kPa at 100 hours, 41 kPa at 300 hours, and 55 kPa at 500 hours—representing a >16-fold improvement in oxidation resistance at the 100-hour mark [1]. This antioxidant function is inherent to the thiadiazole ring structure and operates alongside the EP function, a dual capability that eliminates the need for separate antioxidant additives [2].

Oxidation Stability ASTM D-942 Grease Antioxidant

Ashless, Phosphorus-Free, Heavy-Metal-Free Profile vs. ZDDP and Antimony-Based EP Additives

CAS 72676-55-2 contains only carbon, hydrogen, nitrogen, and sulfur—no phosphorus, zinc, antimony, or other metals [1]. This stands in stark contrast to zinc dialkyldithiophosphate (ZDDP), the dominant antiwear/EP additive in engine oils, which introduces zinc and phosphorus that contribute to sulfated ash, catalyst poisoning, and particulate emissions [2]. Antimony dialkyldithiocarbamates, another EP alternative, introduce the heavy metal antimony, which faces increasing regulatory restrictions [3]. The Chinese review literature explicitly classifies thiadiazole dimer derivatives as 'ashless, phosphorus-free, and heavy-metal-free, environmentally friendly lubricant additives' [2]. This profile makes the dimer particularly valuable for applications requiring low-ash or ashless formulations, including certain industrial gear oils, food-grade lubricants (with appropriate certifications), and environmentally sensitive applications.

Ashless Additive Environmental Compliance Heavy-Metal-Free Lubricant

Timken Load Performance: Dimer vs. Dimer-Glycol Adduct and Base Grease

While CAS 72676-55-2 delivers outstanding four-ball weld performance, its Timken OK load—a measure of anti-scoring capability under sliding contact—is acknowledged to be limited relative to newer dimer-glycol adducts. The pure disulfide dimer typically provides Timken loads below 35 lbs (approx. 16 kg) [1]. However, when compared to untreated lithium 12-hydroxystearate grease, the dimer still raises the Timken pass load from <7 kg to 22.7 kg (a >3.2-fold improvement) [2]. The dimer-glycol reaction products (e.g., VANLUBE® 972) were later developed specifically to address the Timken limitation, achieving Timken loads ≥50 lbs while retaining four-ball weld performance [1][3]. This evidence defines the precise application envelope: CAS 72676-55-2 is the optimal choice when four-ball EP weld protection is paramount and Timken requirements are moderate; where high Timken loads are also required, the dimer remains the essential precursor for synthesizing dimer-glycol adducts [1].

Timken OK Load Anti-Scoring Performance Grease EP Ranking

Optimal Application Scenarios for 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS 72676-55-2) Based on Comparative Evidence


High-Load Industrial Grease Formulations Requiring Maximum Four-Ball EP Weld Protection

In steel mill greases, heavy equipment lubricants, and mining machinery greases where steel-on-steel seizure under extreme pressure is the primary failure mode, CAS 72676-55-2 at 2.0–3.0 wt% delivers four-ball weld loads of 500–800 kg—a 3- to 5-fold improvement over untreated base greases [1]. The DMTD monomer cannot provide this EP protection, and ZDDP-based alternatives introduce copper corrosion and ash concerns [2]. This compound is the logical first choice when the ASTM D-2596 four-ball weld point is the governing performance specification.

Copper- and Yellow-Metal-Sensitive Lubricant Systems

For grease applications involving copper, bronze, or brass components—such as electrical contact lubricants, marine equipment, and certain gear couplings—CAS 72676-55-2 provides a copper corrosion rating of 1b (no tarnish), matching untreated base grease performance [3]. This eliminates the need for separate copper passivator additives that would otherwise be required when using sulfurized olefins, ZDDP, or antimony-based EP additives, which are documented to corrode or tarnish copper at functional treat rates [4].

High-Temperature Greases Requiring Simultaneous EP and Oxidation Protection

In high-temperature grease applications (e.g., oven conveyors, kiln bearings) where both extreme pressure protection and oxidation stability are critical, CAS 72676-55-2 functions as a single-component solution. At 3.0 wt% in lithium grease, it reduces oxidation pressure drop by >16-fold versus untreated grease (21 kPa vs. >345 kPa at 100 hours) while simultaneously delivering 620 kg four-ball weld performance [3]. This dual functionality simplifies the additive package and reduces the risk of antagonistic interactions between separate EP and antioxidant additives.

Chlorinated Polyethylene (CPE) Rubber Vulcanization and Crosslinking

Beyond lubricant applications, CAS 72676-55-2 is established as a specialty vulcanizing agent and crosslinking agent for chlorinated polyethylene (CPE) rubber [5]. In this role, the compound's disulfide bridge serves as a sulfur-donor cure site, while the thiadiazole rings contribute to the thermal stability of the cured elastomer. This application is distinct from lubricant use and should be evaluated on its own performance criteria.

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